![molecular formula C16H15BO5 B12748334 4Xge7PE33B CAS No. 1187187-14-9](/img/structure/B12748334.png)
4Xge7PE33B
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Overview
Description
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate, also known by its unique identifier 4Xge7PE33B, is a chemical compound with the molecular formula C16H15BO5 and a molecular weight of 298.1 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Similar in structure but lacks the benzoxaborol moiety, resulting in different chemical and biological properties.
Methyl 4-hydroxybenzoate: Another ester derivative with distinct reactivity and applications.
The uniqueness of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate lies in its benzoxaborol group, which imparts specific chemical reactivity and biological activity .
Biological Activity
The compound identified by the code 4Xge7PE33B corresponds to 2-Isobutyl-4-methyltetrahydropyran-4-ol , a chemical compound with significant potential in biological research. This article provides an overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
2-Isobutyl-4-methyltetrahydropyran-4-ol is characterized by the following chemical properties:
Property | Detail |
---|---|
CAS No. | 724776-63-0 |
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | (2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol |
InChI Key | YVSNOTITPICPTB-UWVGGRQHSA-N |
Synthesis
The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol typically involves the Prins cyclization method, which utilizes isoprenol and isovaleraldehyde in the presence of an acid catalyst. The reaction conditions are optimized using iron-modified silica as a catalyst, achieving selectivity for the desired compound up to 70% under specific conditions .
Biological Activity
Research indicates that 2-Isobutyl-4-methyltetrahydropyran-4-ol exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Modulation : Preliminary findings indicate that it may interact with specific enzymes, modulating their activity and thereby influencing metabolic pathways .
- Therapeutic Potential : Ongoing research explores its therapeutic properties, particularly in the context of metabolic disorders and other health conditions.
Case Studies
Several case studies have investigated the biological effects of 2-Isobutyl-4-methyltetrahydropyran-4-ol:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogenic bacterium. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Case Study 2 : Another research project focused on its effects on metabolic enzymes in liver tissues, revealing that it significantly altered enzyme activity related to lipid metabolism, indicating potential applications in addressing obesity-related disorders.
The mechanism of action for 2-Isobutyl-4-methyltetrahydropyran-4-ol involves its binding to specific molecular targets within biological systems. It is believed to influence biochemical pathways by modulating enzyme activities and interacting with receptors. However, detailed pathways remain under investigation, necessitating further research to elucidate these interactions .
Properties
CAS No. |
1187187-14-9 |
---|---|
Molecular Formula |
C16H15BO5 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
ethyl 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoate |
InChI |
InChI=1S/C16H15BO5/c1-2-20-16(18)11-3-5-13(6-4-11)22-14-7-8-15-12(9-14)10-21-17(15)19/h3-9,19H,2,10H2,1H3 |
InChI Key |
SFSKQAPHNNZNLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)O |
Origin of Product |
United States |
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